molecular formula C21H24BNO2 B8005533 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B8005533
M. Wt: 333.2 g/mol
InChI Key: OSLUNQJUAPISSG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the reaction of 1-benzyl-1H-indole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols/Phenols: Resulting from oxidation of the boronic ester group.

    Substituted Indoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: In the development of bioactive compounds and probes for biological studies.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole include other boronic esters, such as:

  • 1-Benzylpyrazole-4-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

These compounds share the boronic ester functional group but differ in their core structures and substituents. The uniqueness of this compound lies in its indole core, which imparts distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-8-12-19-17(18)13-14-23(19)15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUNQJUAPISSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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